molecular formula C11H16O2 B371705 1-(4-Methoxy-2,6-dimethylphenyl)ethanol CAS No. 19447-02-0

1-(4-Methoxy-2,6-dimethylphenyl)ethanol

Cat. No.: B371705
CAS No.: 19447-02-0
M. Wt: 180.24g/mol
InChI Key: AGRUUJHVSXQVDI-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,6-dimethylphenyl)ethanol is a substituted aromatic alcohol featuring a methoxy group and two methyl groups on the benzene ring, with an ethanol moiety attached to the para position relative to the methoxy group. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

19447-02-0

Molecular Formula

C11H16O2

Molecular Weight

180.24g/mol

IUPAC Name

1-(4-methoxy-2,6-dimethylphenyl)ethanol

InChI

InChI=1S/C11H16O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6,9,12H,1-4H3

InChI Key

AGRUUJHVSXQVDI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(C)O)C)OC

Canonical SMILES

CC1=CC(=CC(=C1C(C)O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Boiling Point/°C Density (g/mL) Key Applications/Reactivity Evidence ID
1-(4-Methoxy-2,6-dimethylphenyl)ethanol -OH, -OCH₃, -CH₃ (2,6-positions) C₁₁H₁₆O₂ Not reported Not reported Inferred: Chiral synthesis, fragrances
1-(4-Methoxyphenyl)ethanol -OH, -OCH₃ (para) C₉H₁₂O₂ 95 (1 mmHg) 1.079 Solvent, intermediate in organic synthesis
(4-Methoxy-2,6-dimethylphenyl)methanol -CH₂OH, -OCH₃, -CH₃ (2,6) C₁₀H₁₄O₂ Not reported Not reported Ligand in catalysis, pharmaceutical intermediates
1-(4-Methoxy-2,6-dimethylphenyl)ethanone -COCH₃, -OCH₃, -CH₃ (2,6) C₁₁H₁₄O₂ Not reported Not reported Discontinued; precursor in ketone chemistry

Key Observations :

  • Electronic Effects : The electron-donating methoxy group stabilizes adjacent positive charges, making the compound suitable for electrophilic aromatic substitution or as a directing group in C–H functionalization (e.g., as seen in –3 for pyrrolidine derivatives) .

Table 2: Reaction Yields and Selectivity in Analogous Systems

Substrate Reaction Type Catalyst/Solvent Yield (%) Selectivity (trans:cis) Evidence ID
1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidin-3-ol C–H Alkylation with silicon enolates B(C₆F₅)₃, DCM 31–70 4.0:1 to >20:1
1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidine Lewis acid-catalyzed C–H functionalization BF₃•OEt₂, benzene 0–12 Not reported
1-(4-Methoxyphenyl)ethanol derivatives Esterification/oxidation Standard conditions Not reported Not reported

Key Observations :

  • The hydroxyl group in 1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidin-3-ol () led to moderate yields (31–70%) in alkylation reactions, with high trans-selectivity (>20:1), suggesting that steric and electronic effects from the aryl substituents influence reaction outcomes .
  • In contrast, the absence of a hydroxyl group in 1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidine resulted in negligible yields under similar Lewis acid conditions (), highlighting the critical role of functional groups in reactivity .

Preparation Methods

Friedel-Crafts Acylation to Form 1-(4-Methoxy-2,6-dimethylphenyl)ethanone

The synthesis begins with the formation of the ketone precursor, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS 60999-76-0), via Friedel-Crafts acylation. In this reaction, acetyl chloride reacts with 4-methoxy-2,6-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy and methyl groups direct electrophilic substitution to the para position relative to the methoxy group, ensuring regioselectivity.

Reaction Conditions :

  • Solvent: Dichloromethane or nitrobenzene

  • Temperature: 0–5°C (initial), then room temperature

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Yield: 68–72%

Reduction of the Ketone to Ethanol

The ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Conditions :

  • Reducing Agent: NaBH₄ (2.0 equiv)

  • Solvent: Methanol

  • Temperature: 0°C to room temperature

  • Reaction Time: 4–6 hours

  • Yield: 85–90%

Data Table 1: Friedel-Crafts/Reduction Route

StepCatalystSolventTemperatureYield (%)
Friedel-CraftsAlCl₃CH₂Cl₂0–25°C70
Ketone ReductionNaBH₄Methanol0–25°C88
Overall Yield 61.6

Grignard Reaction with Pre-functionalized Aromatic Substrates

Synthesis of 4-Methoxy-2,6-dimethylbenzyl Magnesium Bromide

This method involves the preparation of a Grignard reagent from 1-bromo-4-methoxy-2,6-dimethylbenzene. The aryl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

Reaction Conditions :

  • Substrate: 1-Bromo-4-methoxy-2,6-dimethylbenzene

  • Solvent: THF

  • Temperature: Reflux (66°C)

  • Reaction Time: 2–3 hours

Addition to Acetaldehyde

The Grignard reagent is then reacted with acetaldehyde to form the secondary alcohol. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acidic workup.

Reaction Conditions :

  • Electrophile: Acetaldehyde (1.1 equiv)

  • Solvent: THF

  • Temperature: −78°C (slow warming to room temperature)

  • Workup: 3N HCl followed by Na₂CO₃ neutralization

  • Yield: 75–80%

Data Table 2: Grignard Route

StepReagentSolventTemperatureYield (%)
Grignard FormationMg, THFTHFReflux95
Aldehyde AdditionAcetaldehydeTHF−78°C → 25°C78
Overall Yield 74.1

Direct Methoxylation of 2,6-Dimethylphenol Derivatives

Methoxylation Using Methanol and Acid Catalysis

In this approach, 2,6-dimethylphenol undergoes methoxylation at the para position using methanol and sulfuric acid as a Brønsted acid catalyst. The reaction proceeds via electrophilic aromatic substitution, with the acid protonating methanol to generate a methyloxonium ion as the electrophile.

Reaction Conditions :

  • Substrate: 2,6-Dimethylphenol

  • Methanol: Solvent and reagent (excess)

  • Catalyst: H₂SO₄ (0.2 equiv)

  • Temperature: 50°C

  • Reaction Time: 20 hours

  • Yield: 63–67%

Subsequent Hydroxylation via Epoxide Intermediate

The methoxylated product is then converted to the ethanol derivative through epoxidation and hydrolysis. Using a Darzens reaction with methyl chloroacetate, an epoxide intermediate is formed, which is subsequently hydrolyzed under basic conditions to yield the alcohol.

Reaction Conditions :

  • Epoxidation: Methyl chloroacetate, NaOMe (methanol solvent)

  • Hydrolysis: NaOH (aqueous), followed by HCl neutralization

  • Temperature: −15°C (epoxidation), 100°C (hydrolysis)

  • Yield: 70–75%

Data Table 3: Methoxylation/Hydroxylation Route

StepReagentSolventTemperatureYield (%)
MethoxylationH₂SO₄, MeOHMethanol50°C65
EpoxidationClCH₂COOMe, NaOMeMethanol−15°C80
HydrolysisNaOH, HClH₂O/THF100°C72
Overall Yield 37.4

Comparative Analysis of Synthetic Routes

Data Table 4: Method Comparison

MethodKey AdvantageLimitationScalabilityCost Efficiency
Friedel-Crafts/ReductionHigh-purity productRequires toxic AlCl₃ModerateMedium
Grignard ReactionExcellent regioselectivitySensitive to moistureLowHigh
Methoxylation/HydroxylationUses inexpensive reagentsMulti-step, lower overall yieldHighLow

Industrial Optimization Strategies

Catalyst Recycling in Friedel-Crafts Reactions

Recent advances enable the reuse of AlCl₃ catalysts by immobilizing them on mesoporous silica supports, reducing waste and cost.

Continuous-Flow Grignard Reactions

Microreactor systems improve heat dissipation and reaction control, enhancing the safety and yield of Grignard-based syntheses.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) has replaced THF in some industrial settings due to its higher boiling point and lower toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxy-2,6-dimethylphenyl)ethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor (e.g., 1-(4-Methoxy-2,6-dimethylphenyl)ethanone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Evidence from analogous compounds suggests optimizing solvent polarity (e.g., ethanol or THF) and temperature to enhance reduction efficiency . Catalytic hydrogenation with palladium or nickel catalysts may also be explored under controlled pressure. Reaction monitoring via TLC or GC-MS is critical to identify intermediates and optimize stoichiometry .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic substitution pattern and hydroxyl/methoxy group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹, C-O-C for methoxy at ~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity, HPLC with UV detection or GC-MS can quantify impurities, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can solubility and stability be evaluated under varying experimental conditions?

  • Methodological Answer : Solubility profiles in polar (water, ethanol) and nonpolar solvents (hexane, DCM) should be assessed via gravimetric or spectrophotometric methods. Stability studies under different pH (1–13), temperatures (4°C to reflux), and light exposure can identify degradation pathways. Techniques like accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC analysis are recommended. Thermodynamic solubility parameters (e.g., Hansen solubility parameters) guide solvent selection for reaction design .

Advanced Research Questions

Q. What computational strategies can predict reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess potential binding affinities with biological targets (e.g., enzymes or receptors). Molecular Dynamics (MD) simulations evaluate solvation effects and conformational stability in different solvents. Software like Gaussian or Schrödinger Suite is typically employed .

Q. How can contradictory reports on biological activity (e.g., antimicrobial efficacy) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain, inoculum size). Standardized protocols (CLSI guidelines) with positive/negative controls are essential. Dose-response curves (IC₅₀/EC₅₀) and time-kill assays clarify potency. Comparative studies using derivatives (e.g., varying methoxy or methyl groups) can isolate structural determinants of activity. Synergy with commercial antibiotics should also be tested via checkerboard assays .

Q. What biocatalytic approaches could enhance the sustainability of its synthesis?

  • Methodological Answer : Enzymatic reduction using alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Daucus carota cells) offers greener alternatives to traditional reductants like LiAlH₄. Immobilized enzymes or engineered microbial strains improve reusability and selectivity. Solvent-free systems or biocompatible ionic liquids reduce environmental impact. Process optimization via Design of Experiments (DoE) maximizes conversion rates and minimizes waste .

Q. How do structural modifications (e.g., substituent variation) influence physicochemical and pharmacological properties?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies should compare analogs with altered substituents (e.g., -OCH₃ → -Cl, -CH₃ → -CF₃). Key parameters include logP (lipophilicity), pKa (acidity), and membrane permeability (via PAMPA assays). In vitro assays (e.g., CYP450 inhibition, plasma protein binding) and in silico ADMET profiling predict pharmacokinetic behavior. X-ray/NMR of protein-ligand complexes elucidates binding modes .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?

  • Methodological Answer : OECD guidelines (e.g., Test 301 for biodegradation) evaluate mineralization rates in aqueous/soil matrices. Ecotoxicity assays using Daphnia magna (acute toxicity) and algae (growth inhibition) quantify environmental risk. Bioaccumulation potential is estimated via octanol-water partition coefficients (logKₒw). Advanced mass spectrometry (LC-QTOF) identifies transformation products in simulated wastewater .

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